Ethyl 2-(4-aminochroman-4-yl)acetate
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Overview
Description
Ethyl 2-(4-amino-3,4-dihydro-2H-1-benzopyran-4-yl)acetate is an organic compound that belongs to the class of benzopyran derivatives Benzopyrans are known for their diverse biological activities and are commonly found in various natural products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-amino-3,4-dihydro-2H-1-benzopyran-4-yl)acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-amino-3,4-dihydro-2H-1-benzopyran with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like acetone at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-amino-3,4-dihydro-2H-1-benzopyran-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .
Scientific Research Applications
Ethyl 2-(4-amino-3,4-dihydro-2H-1-benzopyran-4-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of ethyl 2-(4-amino-3,4-dihydro-2H-1-benzopyran-4-yl)acetate involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of oxidative stress and inhibition of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share structural similarities and exhibit similar biological activities.
1,2,4-Benzothiadiazine-1,1-dioxide: Another class of compounds with comparable pharmacological properties.
Pyridazines and Pyridazinone Derivatives: These compounds also show similar biological activities and are used in medicinal chemistry.
Uniqueness
Ethyl 2-(4-amino-3,4-dihydro-2H-1-benzopyran-4-yl)acetate is unique due to its specific structural features and the presence of both amino and ester functional groups.
Properties
Molecular Formula |
C13H17NO3 |
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Molecular Weight |
235.28 g/mol |
IUPAC Name |
ethyl 2-(4-amino-2,3-dihydrochromen-4-yl)acetate |
InChI |
InChI=1S/C13H17NO3/c1-2-16-12(15)9-13(14)7-8-17-11-6-4-3-5-10(11)13/h3-6H,2,7-9,14H2,1H3 |
InChI Key |
DBMSLVVWLCKARU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1(CCOC2=CC=CC=C21)N |
Origin of Product |
United States |
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